N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H22ClN3O3S2 and its molecular weight is 512.04. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Novel compounds like "Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate" have been synthesized as part of research programs targeting molecules for anti-inflammatory purposes, indicating a structural relation to the compound (Moloney, 2001).
- Research on derivatives such as "3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides" involves extensive synthesis and characterization processes, indicating the complexity of these compounds (Talupur, Satheesh, Chandrasekhar, 2021).
Potential Biological and Antimicrobial Activity
- The synthesis of new pyridine derivatives, such as "2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids", and their antimicrobial activity suggests the relevance of these compounds in developing antimicrobial agents (Patel, Agravat, Shaikh, 2011).
- Novel heterocyclic compounds derived from "2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride" have been studied for their potential biological applications, hinting at the diverse utility of these compounds (Patankar, Khombare, Khanwelkar, Shet, 2008).
Anticancer and Antipsychotic Potential
- Some derivatives, like "6-(Н/Ме)-N-(5-R-БЕНЗИЛ-1,3-ТІАЗОЛ-2-ІЛ)-4,5,6,7-ТЕТРАГІДРО-1- БЕНЗОТІОФЕН-3-КАРБОКСАМІДІВ", have shown significant antitumor effects, opening avenues for cancer treatment research (Ostapiuk, Frolov, Matiychuk, 2017).
- The synthesis of heterocyclic carboxamides and their evaluation as antipsychotic agents indicate the potential psychiatric applications of these compounds (Norman, Navas, Thompson, Rigdon, 1996).
Miscellaneous Applications
- Some studies delve into the structural characterization of lanthanides complexes, suggesting applications in material science and chemistry (Kobayashi, Akutsu, Nakase, Suzuki, Shiwaku, Yaita, 2019).
- The development of novel organic compounds for dyeing polyester fibers, showcasing the utility of these compounds in textile and material engineering (Khalifa, Abdel‐Hafez, Gobouri, Kobeasy, 2015).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Biochemical Pathways
Given its potential anti-inflammatory activity, it may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators .
Result of Action
Benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes, potentially reducing inflammation .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-7-methoxy-1-benzofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2.ClH/c1-28-11-10-15-20(13-28)33-25(21(15)24-26-16-7-3-4-9-19(16)32-24)27-23(29)18-12-14-6-5-8-17(30-2)22(14)31-18;/h3-9,12H,10-11,13H2,1-2H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVYELNPGHUCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(O5)C(=CC=C6)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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